

# Preclinical Profile of Labuxtinib (THB335): An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Labuxtinib |           |
| Cat. No.:            | B8432871   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Labuxtinib, proposed as the International Nonproprietary Name (INN) for the compound THB335, is an orally administered, selective, small molecule inhibitor of the KIT tyrosine kinase.[1][2][3] Developed by Third Harmonic Bio, Labuxtinib has been investigated for its therapeutic potential in mast cell-mediated inflammatory diseases.[4] This technical guide provides a comprehensive summary of the available preclinical and early clinical data on Labuxtinib, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile as derived from Phase 1 clinical studies in healthy volunteers. Due to the limited availability of public preclinical data from traditional animal models, this document places significant emphasis on the detailed findings from these initial human trials, which serve as a critical translational data set.

# Mechanism of Action: Targeting the KIT Signaling Pathway

**Labuxtinib** is a potent inhibitor of the KIT receptor, a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and activation of mast cells.[4][5] By binding to the intracellular tyrosine kinase domain of KIT, **Labuxtinib** blocks the downstream signaling cascades that lead to mast cell activation and the subsequent release of inflammatory mediators.



The following diagram illustrates the simplified KIT signaling pathway and the inhibitory action of **Labuxtinib**.





Click to download full resolution via product page

Caption: Simplified KIT Signaling Pathway and Mechanism of Labuxtinib Inhibition.

#### Preclinical and Phase 1 Clinical Data

While detailed preclinical studies in animal models are not extensively published, the Phase 1 clinical trials in healthy volunteers provide valuable insights into the profile of **Labuxtinib**.

Table 1: Summary of Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies[6]

| Study Design                  | Population                   | Dose Levels<br>Evaluated                                   | Key Objectives                                                                |
|-------------------------------|------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------|
| Single Ascending Dose (SAD)   | Healthy Volunteers<br>(n=48) | 21 mg, 41 mg, 82 mg,<br>164 mg, 205 mg                     | Safety, Tolerability,<br>Pharmacokinetics                                     |
| Multiple Ascending Dose (MAD) | Healthy Volunteers<br>(n=32) | 21 mg, 41 mg, 82 mg,<br>205 mg (once daily for<br>14 days) | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics (Tryptase Reduction) |

## **Experimental Protocol: Phase 1 SAD/MAD Study**

The experimental workflow for a typical Phase 1 study, as conducted for **Labuxtinib**, is outlined below.





Click to download full resolution via product page

Caption: General Experimental Workflow for a Phase 1 SAD/MAD Clinical Trial.

#### **Pharmacokinetics**

Pharmacokinetic analyses from the Phase 1 studies revealed key characteristics of **Labuxtinib**.



Table 2: Summary of Labuxtinib Pharmacokinetic

| Parameter      | Finding                                                                                                                           | Implication                                                |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Half-life (t½) | Approximately 40 hours                                                                                                            | Supports once-daily dosing regimen.[6][7][8]               |
| Exposure       | Dose-dependent increases<br>observed across all SAD and<br>MAD cohorts.[6]                                                        | Predictable pharmacokinetic profile with increasing doses. |
| Food Effect    | A mild positive food effect was<br>observed at the 21 mg dose<br>level.[6]                                                        | Administration with food may slightly increase exposure.   |
| Metabolism     | Clinical metabolic profile is<br>consistent with the nonclinical<br>profile, with no evidence of<br>reactive intermediates.[6][9] | Potentially lower risk of metabolism-related toxicity.     |

# **Pharmacodynamics**

The pharmacodynamic activity of **Labuxtinib** was assessed by measuring the reduction in serum tryptase, a biomarker of mast cell activation.

Table 3: Summary of Labuxtinib Pharmacodynamic

**Effects in Healthy Volunteers[6][10][11]** 

| Biomarker      | Dose Cohorts (MAD)               | Mean Reduction from<br>Baseline (Day 15)              |
|----------------|----------------------------------|-------------------------------------------------------|
| Serum Tryptase | 21 mg, 41 mg, 82 mg, 205 mg      | Ranged from 13% to 84% in a dose-dependent manner.[6] |
| Serum Tryptase | 100 mg (new capsule formulation) | 85% reduction.[11]                                    |



# Safety and Tolerability

**Labuxtinib** was generally reported to be safe and well-tolerated in Phase 1 clinical trials.

Table 4: Summary of Safety Findings for Labuxtinib in

Healthy Volunteers[5][6][7]

| Adverse Event Profile         | Details                                                                                                                                                                                                                                   |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| General Tolerability          | Generally safe and well-tolerated in SAD cohorts.[5]                                                                                                                                                                                      |
| Dose-Dependent Adverse Events | Hair color change, and reductions in hemoglobin and neutrophil counts were observed in MAD cohorts, consistent with KIT biology. These events were largely dose-dependent and resolved during the follow-up period.[6]                    |
| Transaminase Elevations       | Isolated, transient, and asymptomatic transaminase elevations were observed in a few subjects in the MAD cohorts, including in subjects who received a placebo. These were not considered to be drug-related by the investigators.[5][10] |

### Conclusion

The available data, primarily from Phase 1 clinical studies, indicate that **Labuxtinib** (THB335) is a potent and selective oral KIT inhibitor with a pharmacokinetic profile supportive of oncedaily dosing. The dose-dependent reduction in serum tryptase provides evidence of target engagement and pharmacodynamic activity. The safety profile observed in healthy volunteers appears manageable, with on-target effects consistent with KIT inhibition. While the lack of extensive public preclinical data from animal models is a limitation, the early human data provide a strong foundation for its potential therapeutic application in mast cell-driven diseases. Further clinical development will be necessary to fully elucidate the efficacy and safety of **Labuxtinib** in patient populations. As of early 2025, Third Harmonic Bio has announced plans to liquidate and sell the THB335 asset, the future development of which will depend on a potential acquirer.[5][11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. labuxtinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. labuxtinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. labuxtinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Third Harmonic Bio Advances THB335 Toward Phase 2 With Phase 1 Data In Chronic Urticaria | Nasdaq [nasdaq.com]
- 9. Third Harmonic Bio Announces Phase 1 Clinical Results for [globenewswire.com]
- 10. THRD: Phase 1 Success for THB335 in CSU Treatment, Strategic Review Announced | THRD Stock News [stocktitan.net]
- 11. Third Harmonic Bio To Dissolve; THB335 Shows Promise, Sale Process Now Underway | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [Preclinical Profile of Labuxtinib (THB335): An In-Depth Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8432871#preclinical-data-on-labuxtinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com